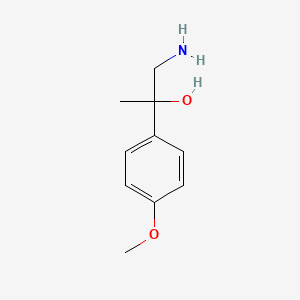

1-Amino-2-(4-methoxyphenyl)propan-2-ol

Cat. No. B1285014

Key on ui cas rn:

305448-36-6

M. Wt: 181.23 g/mol

InChI Key: JAFNSZKGJVNORJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07034045B1

Procedure details

Into a 100 mL single-neck flask, 28.5 mL of trimethylsilyl cyanide was added dropwise to 10 g of 4′-methoxyacetophenone and 2.28 g of zinc iodide while stirring under a nitrogen atmosphere at room temperature. The reaction was allowed to stir at this temperature overnight. In the morning, the mixture was diluted with methylene chloride (100 mL) and the organic layer was backwashed once with sat. Na2HCO3, dried over MgSO4, and concentrated under reduced vacuum to yield 13 g. as a tan oil. Because of possible stability problems, this material was used immediately and placed into 200 mL THF in a 500 mL single-neck flask. While stirring at room temperature under a nitrogen atmosphere, 70 mL of BH3-THF complex was added syringe wise and the reaction was stirred overnight. In the morning, 10 mL of concentrated hydrochloric acid was added dropwise at room temperature and severe foaming was present. The mixture was then concentrated under reduced vacuum. The resulting HCl salt was liberated while being stirred in 1N NaOH and the free amine was extracted into ethyl acetate. This organic layer was washed with H2O, dried over Na2SO4, and concentrated under reduced vacuum to yield 7.31 g. of a 2 spot material. This material was purified via silica gel chromatography employing the Water's prep. 2000 and eluting with a solvent of methylene chloride/methanol 9:1 to yield intermediate title compound (3.01 g, 24%) as an oil as the top spot. (FD) M.S. 180.3 (M*−1).

[Compound]

Name

Na2HCO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

24%

Identifiers

|

REACTION_CXSMILES

|

C[Si]([C:5]#[N:6])(C)C.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1.C1COCC1.Cl>C(Cl)Cl.[I-].[Zn+2].[I-]>[NH2:6][CH2:5][C:15]([C:12]1[CH:13]=[CH:14][C:9]([O:8][CH3:7])=[CH:10][CH:11]=1)([OH:17])[CH3:16] |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

28.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#N

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)C(C)=O

|

|

Name

|

|

|

Quantity

|

2.28 g

|

|

Type

|

catalyst

|

|

Smiles

|

[I-].[Zn+2].[I-]

|

Step Two

[Compound]

|

Name

|

Na2HCO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring under a nitrogen atmosphere at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir at this temperature overnight

|

|

Duration

|

8 (± 8) h

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 13 g

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

While stirring at room temperature under a nitrogen atmosphere

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

70 mL of BH3-THF complex was added syringe wise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction was stirred overnight

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was then concentrated under reduced vacuum

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while being stirred in 1N NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the free amine was extracted into ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

This organic layer was washed with H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 7.31 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was purified via silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

2000 and eluting with a solvent of methylene chloride/methanol 9:1

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC(C)(O)C1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.01 g | |

| YIELD: PERCENTYIELD | 24% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |